molecular formula C28H36O4 B13778720 1,7,8-Anthracenetriol, 9-myristoyl- CAS No. 64817-78-3

1,7,8-Anthracenetriol, 9-myristoyl-

Cat. No.: B13778720
CAS No.: 64817-78-3
M. Wt: 436.6 g/mol
InChI Key: YSGMFUXPWYPKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,8-Anthracenetriol, 9-myristoyl- is a chemical compound with the molecular formula C28H36O4. It is a derivative of anthracenetriol, where a myristoyl group is attached to the 9th position of the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7,8-Anthracenetriol, 9-myristoyl- typically involves the esterification of 1,7,8-anthracenetriol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of 1,7,8-Anthracenetriol, 9-myristoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,7,8-Anthracenetriol, 9-myristoyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1,7,8-Anthracenetriol, 9-myristoyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7,8-Anthracenetriol, 9-myristoyl- involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. This interaction can modulate various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1,7,8-Anthracenetriol, 9-myristoyl- is unique due to the presence of the myristoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64817-78-3

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

1-(1,2,8-trihydroxyanthracen-9-yl)tetradecan-1-one

InChI

InChI=1S/C28H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-23(30)27-25-20(14-13-16-22(25)29)19-21-17-18-24(31)28(32)26(21)27/h13-14,16-19,29,31-32H,2-12,15H2,1H3

InChI Key

YSGMFUXPWYPKGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.